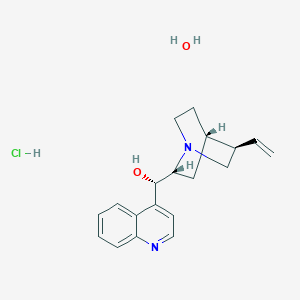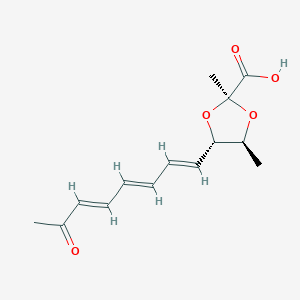
Chlorhydrate de cinchonine monohydraté
Vue d'ensemble
Description
Cinchonine monohydrochloride hydrate is a compound with the empirical formula C19H22N2O · HCl · xH2O . It has a molecular weight of 330.85 (anhydrous basis) . This compound is a derivative of Cinchonine, an alkaloid found in Cinchona officinalis, and exhibits antimalarial activity .
Molecular Structure Analysis
The SMILES string representation of Cinchonine monohydrochloride hydrate isOC@Hc3ccnc4ccccc34 . The InChI representation is 1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14?,18+,19-/m0/s1 . Physical and Chemical Properties Analysis
Cinchonine monohydrochloride hydrate has a melting point of 208-218 °C . It is suitable for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques .Applications De Recherche Scientifique
Phases stationnaires chirales pour la chromatographie énantiosélective
Le chlorhydrate de cinchonine monohydraté est utilisé dans le développement de phases stationnaires chirales (CSP) pour la chromatographie énantiosélective . Cette application est cruciale pour la séparation des énantiomères dans les composés pharmaceutiques, car les différents isomères peuvent avoir des activités biologiques très différentes.
Synthèse de blocs de construction modulaires et chiraux
Les chercheurs utilisent le chlorhydrate de cinchonine monohydraté comme matière première pour synthétiser d'autres blocs de construction modulaires et chiraux . Ces blocs de construction sont essentiels pour construire des molécules complexes avec une stéréochimie précise, ce qui est vital dans le développement de médicaments.
Développement de nouvelles activités biologiques
La structure unique du composé permet aux scientifiques d'explorer de nouvelles activités biologiques . Cela inclut l'investigation de son potentiel comme agent thérapeutique ou de son interaction avec des cibles biologiques, ce qui pourrait conduire à de nouveaux traitements pour diverses maladies.
Catalyseur de synthèse asymétrique
Le chlorhydrate de cinchonine monohydraté sert de catalyseur pour la synthèse asymétrique . Ce processus est fondamental dans la création de composés avec une chiralité spécifique, une propriété souvent requise pour l'efficacité des produits pharmaceutiques.
Réactif analytique en analyse chimique
En raison de ses propriétés chimiques spécifiques, le chlorhydrate de cinchonine monohydraté est utilisé comme réactif analytique . Il aide à la détermination qualitative et quantitative d'autres substances au sein d'un mélange.
Étalon de référence dans les études pharmacologiques
Il est également utilisé comme étalon de référence dans la recherche pharmacologique . Cela garantit la fiabilité et la précision des résultats expérimentaux lors de l'étude de la pharmacodynamie et de la pharmacinétique de nouveaux médicaments.
Intermédiaire de synthèse organique
Le chlorhydrate de cinchonine monohydraté agit comme un intermédiaire en synthèse organique . Son incorporation dans des voies de synthèse permet la création de divers composés organiques avec des applications potentielles dans diverses industries.
Chimie médicinale pour la conception de médicaments
Enfin, il joue un rôle important dans la chimie médicinale pour la conception de médicaments . Son squelette moléculaire est utilisé pour concevoir et développer de nouveaux médicaments avec des actions ciblées et une efficacité améliorée.
Mécanisme D'action
Target of Action
Cinchonine monohydrochloride hydrate is a derivative of cinchonine, which is one of the major members of the Cinchona alkaloids . These alkaloids have a significant impact on human civilization due to their diverse biological and pharmacological activities .
Mode of Action
It is generally assumed that cinchona alkaloids, including cinchonine, prevent the polymerization of the toxic hematin (aquafe(iii)protoporphyrin ix) formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin) .
Biochemical Pathways
Cinchonine monohydrochloride hydrate affects the biochemical pathways involved in the degradation of hemoglobin in erythrocytes . By preventing the polymerization of toxic hematin to hemozoin, it disrupts the life cycle of certain parasites, such as the malaria-causing Plasmodium falciparum .
Pharmacokinetics
The compound’s solubility and stability are known to be improved compared to cinchonine .
Result of Action
The molecular and cellular effects of cinchonine monohydrochloride hydrate’s action are primarily related to its antimalarial properties . By preventing the polymerization of toxic hematin, it disrupts the life cycle of the malaria parasite, thereby exerting its antimalarial effect .
Action Environment
The action, efficacy, and stability of cinchonine monohydrochloride hydrate can be influenced by various environmental factors. For instance, the compound’s stability and solubility are improved under certain conditions . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Cinchonine monohydrochloride hydrate plays a significant role in biochemical reactions, particularly in the context of reversing multidrug resistance. It interacts with P-glycoprotein, a membrane protein that pumps drugs out of cells, thereby reducing their efficacy. By inhibiting P-glycoprotein, cinchonine monohydrochloride hydrate increases the intracellular concentration of chemotherapeutic agents, enhancing their effectiveness
Cellular Effects
Cinchonine monohydrochloride hydrate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit potassium channels in certain cell types, leading to changes in cellular function . In cancer cells, cinchonine monohydrochloride hydrate has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of cinchonine monohydrochloride hydrate involves its interaction with P-glycoprotein, leading to the inhibition of drug efflux and increased intracellular drug concentration Additionally, it binds to various biomolecules, potentially altering their function and activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinchonine monohydrochloride hydrate can change over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term studies have shown that cinchonine monohydrochloride hydrate can have sustained effects on cellular function, including prolonged inhibition of P-glycoprotein activity
Dosage Effects in Animal Models
The effects of cinchonine monohydrochloride hydrate vary with different dosages in animal models. At lower doses, it can effectively reverse multidrug resistance without causing significant toxicity. At higher doses, it may cause adverse effects such as prolonged cardiac repolarization . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Cinchonine monohydrochloride hydrate is involved in various metabolic pathways. It undergoes hydroxylation and subsequent methylation, similar to other quinoline alkaloids . These metabolic transformations are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination from the body .
Transport and Distribution
Within cells and tissues, cinchonine monohydrochloride hydrate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
Cinchonine monohydrochloride hydrate exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH.H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;1H2/t13-,14-,18+,19-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPKGJFSLFTZSO-OPMVAYRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662771 | |
| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206986-88-1, 312695-48-0, 5949-11-1 | |
| Record name | Cinchonan-9-ol, monohydrochloride, hydrate, (9S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchonan-9(S)-ol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinchonine monohydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate](/img/structure/B1493751.png)


![2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1493756.png)




![2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1493770.png)
![Ethyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B1493771.png)




